molecular formula C17H17NO3 B14961026 2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate

2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate

Cat. No.: B14961026
M. Wt: 283.32 g/mol
InChI Key: QIEUIFGZVSBOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group linked to a carbamoyl group substituted with a 3,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,5-dimethylphenyl isocyanate with phenyl acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or acetate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dimethylphenyl)carbamoyl]phenyl benzoate
  • 2-[(3,5-Dimethylphenyl)carbamoyl]phenyl propionate
  • 2-[(3,5-Dimethylphenyl)carbamoyl]phenyl butyrate

Uniqueness

2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[2-[(3,5-dimethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-11-8-12(2)10-14(9-11)18-17(20)15-6-4-5-7-16(15)21-13(3)19/h4-10H,1-3H3,(H,18,20)

InChI Key

QIEUIFGZVSBOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.